Mass Spectrometric Distinction: M+3 Shift vs. Unlabeled 1-Bromodecane
1-Bromodecane-d3 provides a definitive +3 Da mass shift relative to unlabeled 1-bromodecane (monoisotopic mass: 221.10 Da for C10H21Br vs. 224.20 Da for C10H18BrD3), enabling baseline mass separation in MS detection . This mass offset is essential for accurate quantification in complex matrices. In contrast, using unlabeled 1-bromodecane as an internal standard yields no mass difference, making the analyte and standard indistinguishable and precluding ion ratio correction [1].
| Evidence Dimension | Mass spectrometric distinguishability (m/z shift) |
|---|---|
| Target Compound Data | +3 Da shift (M+3) relative to unlabeled analyte |
| Comparator Or Baseline | Unlabeled 1-bromodecane: 0 Da shift (no mass distinction) |
| Quantified Difference | Absolute mass difference of +3 Da, enabling unambiguous baseline resolution |
| Conditions | Electron ionization (EI) or electrospray ionization (ESI) MS; GC-MS or LC-MS |
Why This Matters
The +3 Da mass shift allows the mass spectrometer to differentiate the internal standard from the analyte, enabling precise correction for injection volume variability, ion source fluctuations, and matrix-induced ion suppression.
- [1] Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. View Source
